
LNA-G amidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Locked Nucleic Acid Guanine Amidite, commonly referred to as LNA-G amidite, is a modified nucleoside used in the synthesis of oligonucleotides. Locked Nucleic Acids are a class of conformationally restricted nucleic acid analogues where the ribonucleoside is linked between the 2’-oxygen and the 4’-carbon atoms with a methylene unit . This structural modification enhances the binding affinity and thermal stability of oligonucleotides containing Locked Nucleic Acids towards complementary DNA and RNA .
Métodos De Preparación
LNA-G amidite can be synthesized using standard phosphoramidite chemistry. The process involves the following steps :
Protection of Hydroxy Groups: The hydroxy groups of the nucleoside are protected to prevent undesired side reactions.
Phosphitylation: The protected nucleoside is treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite.
Coupling: The phosphoramidite is coupled to the 5’-OH group of the growing oligonucleotide chain.
Oxidation: The phosphite triester is oxidized to form the phosphate triester.
Deprotection: The protecting groups are removed to yield the final this compound.
Industrial production methods involve automated DNA synthesizers, which allow for the efficient and scalable synthesis of this compound .
Análisis De Reacciones Químicas
LNA-G amidite undergoes several types of chemical reactions, including :
Oxidation: The phosphite triester formed during the coupling step is oxidized to a phosphate triester using iodine oxidation procedures.
Substitution: The protected nucleoside can undergo substitution reactions to introduce various functional groups.
Hydrolysis: The amidite can be hydrolyzed to remove protecting groups and yield the final product.
Common reagents used in these reactions include phosphorodiamidite, iodine, and various protecting groups . The major products formed from these reactions are the desired oligonucleotides containing this compound.
Aplicaciones Científicas De Investigación
LNA-G amidite has a wide range of scientific research applications, including :
Chemistry: Used in the synthesis of oligonucleotides for various chemical applications.
Biology: Employed in the study of gene expression and regulation, as well as in the development of molecular probes.
Medicine: Investigated for its potential in antisense drug development and gene therapy.
Industry: Utilized in the production of diagnostic assays and therapeutic oligonucleotides.
Mecanismo De Acción
The mechanism of action of LNA-G amidite involves its incorporation into oligonucleotides, which enhances the binding affinity and thermal stability of the resulting oligonucleotides towards complementary DNA and RNA . This increased stability is due to the conformational restriction imposed by the methylene bridge, which enhances base stacking interactions and local organization of the phosphate backbone .
Comparación Con Compuestos Similares
LNA-G amidite is unique compared to other nucleoside phosphoramidites due to its conformational restriction and enhanced binding affinity . Similar compounds include:
Morpholino: Another nucleic acid analogue used in antisense applications.
2’-O-Methyl RNA: Modified RNA with a methoxy group at the 2’ position.
Phosphorothioate DNA: DNA with a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate backbone.
These compounds share some similarities with this compound but differ in their structural modifications and specific applications .
Propiedades
Número CAS |
709641-79-2 |
|---|---|
Fórmula molecular |
C44H53N8O8P |
Peso molecular |
852.9 g/mol |
Nombre IUPAC |
N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53)/t37-,38+,41-,43-,61?/m1/s1 |
Clave InChI |
ACJXYPZQPQPGNE-KPKUBJDASA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


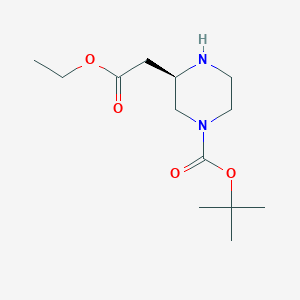

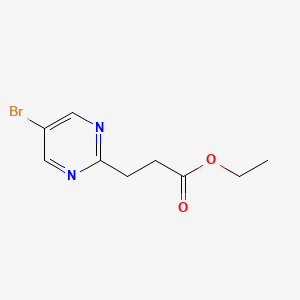

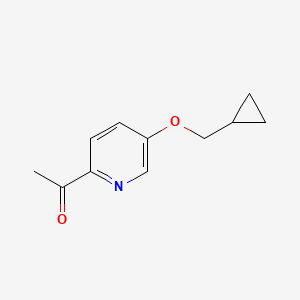
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)


![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
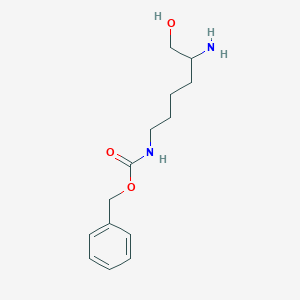
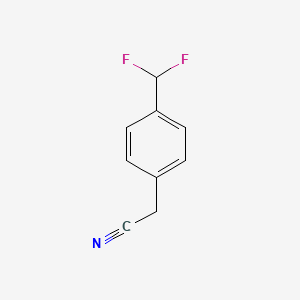
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
